N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound used in scientific research1. Its unique structure allows for various applications, including drug discovery1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2. The synthesis involved designing a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that thiophene, a component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C3.Scientific Research Applications
Synthesis and Characterization
Facile Synthesis and Nonlinear Optical Properties
A study highlighted the synthesis of pyrazine analogs through Suzuki cross-coupling reactions, focusing on electronic and nonlinear optical properties using DFT calculations. The target molecules showed varying reactivity parameters influenced by different substituents, indicating their potential in electronic applications (Ahmad et al., 2021).
Crystal Structure and Thermal Analysis
Another research elaborated on the synthesis and characterization of a novel pyrazole derivative, providing insights into its crystal structure, molecular interactions, and thermal decomposition. The study further delved into the compound's electronic structures and nonlinear optical properties, demonstrating its potential in material science (Kumara et al., 2018).
Applications in Antimicrobial and Antiviral Research
Antimycobacterial Activity
Research on N-pyrazinylbenzamides as retro-amide analogues of N-phenylpyrazine-2-carboxamides revealed their in vitro antimycobacterial activity. Some derivatives showed lower cytotoxicity and better selectivity, making them promising candidates for antimycobacterial agents (Zítko et al., 2018).
Antiavian Influenza Virus Activity
A novel route for synthesizing benzamide-based 5-aminopyrazoles led to compounds with significant antiviral activities against bird flu influenza (H5N1). This study opens new avenues for developing antiviral agents using this chemical scaffold (Hebishy et al., 2020).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells2.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the search results. However, the molecular interactions of related compounds in docking studies reveal their suitability for further development2.
properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-17(11-1-2-14-15(7-11)23-10-22-14)20-8-13-16(19-5-4-18-13)12-3-6-24-9-12/h1-7,9H,8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWYUNJSMTFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.